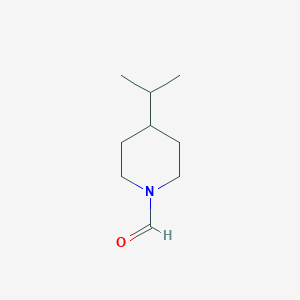

4-Propan-2-ylpiperidine-1-carbaldehyde

Description

Overview of Piperidine (B6355638) Heterocycles in Synthetic Chemistry

Piperidine, a six-membered heterocycle containing a nitrogen atom, is a fundamental scaffold in drug discovery and development. researchgate.net This structural motif is present in numerous FDA-approved pharmaceuticals, spanning a wide range of therapeutic classes. acs.org The versatility of the piperidine ring allows for the introduction of various substituents at different positions, enabling the fine-tuning of a molecule's physicochemical and pharmacological properties. The development of efficient and cost-effective methods for synthesizing substituted piperidines is, therefore, an important objective in contemporary organic chemistry. researchgate.net

Significance of N-Formyl and 4-Alkyl Piperidine Motifs

The functionalization of the piperidine nitrogen is a common strategy in chemical synthesis. The N-formyl group (CHO attached to the nitrogen) serves several important roles. It can act as a protecting group for the secondary amine of the piperidine ring. Furthermore, N-formylpiperidine itself is used as a polar aprotic solvent. nist.govsigmaaldrich.com In synthetic transformations, the formyl group can be a precursor to other functionalities; for instance, it can be reduced to form an N-methyl group, a common feature in many biologically active molecules. bldpharm.com

Substitution at the 4-position of the piperidine ring is a key strategy for exploring structure-activity relationships in medicinal chemistry. The introduction of an alkyl group, such as the propan-2-yl (isopropyl) group in the title compound, can influence the molecule's lipophilicity, steric profile, and binding interactions with biological targets. The synthesis of various 4-substituted piperidines is a well-established field, often utilizing 4-piperidones as versatile starting materials. medchemexpress.com

Structural Analysis and Naming Conventions for 4-Propan-2-ylpiperidine-1-carbaldehyde

The name "this compound" systematically describes the molecule's structure according to IUPAC nomenclature. The name can be deconstructed to understand the arrangement of its atoms.

| Component | Description |

| Piperidine | The parent structure is a saturated six-membered ring containing one nitrogen atom. |

| -1-carbaldehyde | A formyl group (-CHO) is attached to the nitrogen atom at position 1 of the piperidine ring. This is also known as an N-formyl group. |

| 4-Propan-2-yl- | A propan-2-yl (commonly known as isopropyl) group, -CH(CH₃)₂, is attached to the carbon atom at position 4 of the piperidine ring. |

The compound is also known by synonyms such as 4-isopropylpiperidine-1-carbaldehyde and N-formyl-4-isopropylpiperidine. Its unique Chemical Abstracts Service (CAS) number is 204183-77-7.

Interactive Data Table: Compound Properties Below are the fundamental physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₉H₁₇NO |

| Molecular Weight | 155.24 g/mol |

| CAS Number | 204183-77-7 |

| Canonical SMILES | CC(C)C1CCN(CC1)C=O |

| Physical State | Not specified in literature; likely a liquid or low-melting solid at room temperature. |

| Boiling Point | No experimentally determined data available. |

| Density | No experimentally determined data available. |

Research Landscape and Scope of Investigation

A review of the scientific literature and chemical databases indicates that this compound is not an extensively studied compound. There are no dedicated research articles detailing its synthesis, properties, or applications. Its primary appearance is in chemical supplier catalogs and compound databases. This suggests that the compound's main role is likely that of a synthetic intermediate or a building block for the creation of more complex molecules, rather than an end-product with specific biological or material applications itself. The investigation of this compound, therefore, relies on the well-understood chemistry of its constituent parts: the 4-alkylpiperidine core and the N-formyl group.

Retrosynthetic Approaches to the this compound Scaffold

Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the final product to simpler starting materials. amazonaws.com For this compound, the primary disconnections involve the formyl group at the nitrogen and the isopropyl group at the C4 position of the piperidine ring.

The formylation of the piperidine nitrogen is a straightforward transformation that can be achieved late in the synthesis. Therefore, the key challenge lies in the construction of the 4-isopropylpiperidine (B35371) core. This core can be disconnected at the C-N bonds of the ring, suggesting cyclization strategies, or at the C4-isopropyl bond, pointing towards alkylation methods.

A plausible retrosynthetic pathway for this compound is outlined below:

Step 1: Formylation The target molecule can be synthesized from 4-isopropylpiperidine via a formylation reaction.

Step 2: Isopropyl Group Introduction 4-Isopropylpiperidine can be prepared from a piperidine derivative with a suitable leaving group or a precursor like piperidin-4-one.

Step 3: Piperidine Ring Formation The piperidine ring itself can be constructed from an acyclic precursor through cyclization or by reduction of a corresponding pyridine (B92270) derivative.

Construction of the Piperidine Ring System

The piperidine scaffold is a common motif in many natural products and pharmaceuticals, leading to the development of numerous synthetic methods for its construction.

Cyclization Reactions for Piperidine Core Formation

Intramolecular cyclization reactions are a powerful tool for the synthesis of heterocyclic compounds like piperidine. These reactions typically involve the formation of one or two carbon-nitrogen bonds to close the ring.

One common strategy is the reductive amination of dicarbonyl compounds. For instance, a 1,5-dicarbonyl compound can react with ammonia or a primary amine to form an imine, which is then reduced in situ to yield the piperidine ring.

Another approach is the intramolecular nucleophilic substitution where an amine attacks an electrophilic carbon center within the same molecule, displacing a leaving group to form the cyclic amine.

Electroreductive cyclization has also been employed for the synthesis of piperidine derivatives. beilstein-journals.org This method involves the reduction of an imine at the cathode of an electrochemical cell, generating a radical anion that undergoes intramolecular cyclization. beilstein-journals.org

| Cyclization Method | Precursor Type | Key Transformation | Reference |

| Reductive Amination | 1,5-Dicarbonyl Compound | Imine formation and reduction | nih.govnih.gov |

| Intramolecular Nucleophilic Substitution | Amino-halide or Amino-sulfonate | Amine nucleophilic attack | nih.gov |

| Radical-Mediated Cyclization | Linear Amino-aldehyde | Cobalt(II)-catalyzed cyclization | nih.gov |

| Electroreductive Cyclization | Imine and Dihaloalkane | Electrochemical reduction and cyclization | beilstein-journals.org |

Hydrogenation and Reduction Strategies for Piperidine Synthesis

The catalytic hydrogenation of pyridine derivatives is a widely used and efficient method for the synthesis of piperidines. This reaction involves the addition of hydrogen across the double bonds of the aromatic pyridine ring, typically in the presence of a metal catalyst.

A variety of catalysts can be employed for this transformation, with common examples including platinum, palladium, rhodium, and ruthenium. The choice of catalyst and reaction conditions can influence the stereoselectivity of the hydrogenation, which is particularly important when synthesizing substituted piperidines.

For instance, the hydrogenation of 4-isopropylpyridine would directly yield 4-isopropylpiperidine. This precursor, 4-isopropylpyridine, can be used in the synthesis of compounds with potential antifungal and cytotoxic properties. chemicalbook.com

Recent advancements have focused on developing more active and selective catalysts that can operate under milder conditions. For example, rhodium oxide (Rh2O3) has been reported as an effective catalyst for the hydrogenation of various functionalized pyridines under mild conditions. liverpool.ac.uk Poly(ethylene glycol)-stabilized amorphous RuB nanoparticles have also shown excellent activity and selectivity for the hydrogenation of pyridine and its derivatives. researchgate.net

| Catalyst | Substrate | Conditions | Key Features | Reference |

| Rhodium(III) oxide | Functionalized Pyridines | Mild temperature and pressure | Broad substrate scope | liverpool.ac.uk |

| Iridium complex | Pyridinium salts | Ethanol as hydrogen source | Transfer hydrogenation | rsc.org |

| RuB nanoparticles | Pyridine and derivatives | 100°C, 3.0 MPa H2 | High conversion and selectivity | researchgate.net |

Introduction of the 4-Propan-2-yl Moiety

Once the piperidine ring is formed, the next critical step is the introduction of the isopropyl group at the 4-position.

Alkylation Strategies at the 4-Position of the Piperidine Ring

Direct alkylation of the C4 position of the piperidine ring is a challenging transformation due to the unactivated nature of the C-H bonds. However, recent developments in C-H activation chemistry have provided new avenues for such functionalizations. Palladium-catalyzed C(sp3)-H arylation at the C4 position of piperidines has been demonstrated using directing groups. acs.org

A more traditional and widely used approach involves the use of a piperidine derivative with a pre-installed functional group at the 4-position that can be converted to the isopropyl group. A common precursor is piperidin-4-one . The ketone functionality allows for the addition of an isopropyl group via a Grignard reaction with isopropylmagnesium bromide or a Wittig reaction followed by hydrogenation.

Another strategy involves the alkylation of an enamine derived from piperidin-4-one. The enamine can be reacted with an isopropyl halide, followed by hydrolysis to give the 4-isopropyl substituted ketone, which is then reduced.

The direct alkylation of pyridines at the C4 position has also been a longstanding challenge, often requiring pre-functionalized starting materials. nih.gov A method using a maleate-derived blocking group has been developed to achieve regioselective C4-alkylation of pyridines via a Minisci-type reaction. nih.gov

| Starting Material | Reagent | Intermediate | Final Product |

| Piperidin-4-one | Isopropylmagnesium bromide | 4-Isopropylpiperidin-4-ol | 4-Isopropylpiperidine (after dehydration and reduction) |

| Piperidin-4-one | Wittig reagent (e.g., Isopropyltriphenylphosphonium bromide) | 4-Isopropylidenepiperidine | 4-Isopropylpiperidine (after hydrogenation) |

| Pyridine | Isopropyl carboxylic acid, AgNO3, (NH4)2S2O8 | 4-Isopropylpyridine | 4-Isopropylpiperidine (after hydrogenation) |

Stereoselective Approaches to 4-Substituted Piperidines

Controlling the stereochemistry at the 4-position of the piperidine ring is crucial when synthesizing chiral molecules. Stereoselective methods aim to produce a single enantiomer or diastereomer of the desired product.

One approach involves the use of chiral auxiliaries. A chiral group can be temporarily attached to the piperidine nitrogen, directing the incoming isopropyl group to a specific face of the ring. The auxiliary is then removed in a subsequent step.

Asymmetric catalysis provides a more elegant and atom-economical approach. Chiral catalysts can be used in reactions such as the hydrogenation of a 4-isopropylidenepiperidine precursor to favor the formation of one enantiomer of 4-isopropylpiperidine.

Furthermore, organocatalysis has emerged as a powerful tool for the enantioselective synthesis of substituted piperidines. For example, secondary amine-catalyzed formal aza [3+3] cycloaddition reactions have been developed for the preparation of C4-alkyl substituted chiral piperidines. researchgate.net

| Method | Key Principle | Potential Outcome |

| Chiral Auxiliary | Temporary attachment of a chiral group to guide the reaction. | Enantiomerically enriched 4-isopropylpiperidine. |

| Asymmetric Catalysis | Use of a chiral catalyst to favor one stereochemical pathway. | High enantiomeric excess of the desired product. |

| Organocatalysis | Use of small organic molecules as catalysts in stereoselective transformations. | Efficient construction of chiral C4-alkyl substituted piperidines. researchgate.net |

Structure

3D Structure

Properties

Molecular Formula |

C9H17NO |

|---|---|

Molecular Weight |

155.24 g/mol |

IUPAC Name |

4-propan-2-ylpiperidine-1-carbaldehyde |

InChI |

InChI=1S/C9H17NO/c1-8(2)9-3-5-10(7-11)6-4-9/h7-9H,3-6H2,1-2H3 |

InChI Key |

RXKOCLOIEAVBGV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1CCN(CC1)C=O |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 4 Propan 2 Ylpiperidine 1 Carbaldehyde

Transformations of the N-Carbaldehyde Group

The N-carbaldehyde group, also known as an N-formyl group, is the most reactive site on the 4-Propan-2-ylpiperidine-1-carbaldehyde molecule. This functionality can undergo a variety of transformations, including cleavage, reduction, and addition reactions.

Hydrolysis and Deformylation Reactions

The N-formyl bond in this compound can be cleaved under hydrolytic conditions to yield the corresponding secondary amine, 4-propan-2-ylpiperidine, and formic acid or its salt. This deformylation is typically achieved through acid or base catalysis.

Acid-catalyzed hydrolysis is a common method for removing the formyl protecting group. For instance, treatment of N-formyl piperidine (B6355638) derivatives with strong acids, such as concentrated hydrochloric acid (HCl) in an alcoholic solvent like methanol, effectively removes the formyl group. nih.gov The reaction proceeds by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

General Reaction Scheme for Acid-Catalyzed Deformylation:

Reactant: this compound

Reagents: H₃O⁺ (e.g., HCl in H₂O/Methanol)

Products: 4-Propan-2-ylpiperidine hydrochloride, Formic acid

This reaction is crucial for synthetic pathways where the piperidine nitrogen needs to be available for subsequent reactions, such as alkylation or acylation.

Reduction Reactions to N-Methyl or N-Hydroxymethyl Derivatives

The carbonyl group of the N-carbaldehyde is readily reducible to either a hydroxymethyl group or a methyl group, depending on the reducing agent and reaction conditions.

Reduction to N-Methyl Derivatives: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), are capable of completely reducing the amide functionality to an amine. researchgate.net This reaction transforms the N-formyl group directly into an N-methyl group, yielding N-methyl-4-propan-2-ylpiperidine.

Another classic method for N-methylation is the Eschweiler-Clarke reaction. While this reaction typically methylates primary or secondary amines using formic acid and formaldehyde (B43269), a modification can be used where the N-formyl compound itself is subjected to a reducing agent in the presence of a formaldehyde source. nih.govrsc.org

Reduction to N-Hydroxymethyl Derivatives: Under milder, controlled conditions, it is possible to reduce the carbonyl to an N-hydroxymethyl derivative. The reduction of CO₂ in the presence of certain catalysts and amines can yield N-hydroxymethylated products, suggesting that similar transformations are plausible for N-formyl compounds under specific reductive protocols.

| Transformation | Reagents and Conditions | Product |

| Deformylation | Conc. HCl, Methanol, Room Temperature | 4-Propan-2-ylpiperidine |

| Reduction to N-Methyl | Lithium Aluminum Hydride (LiAlH₄) in THF | N-Methyl-4-propan-2-ylpiperidine |

| Reduction to N-Methyl | Eschweiler-Clarke Reaction (e.g., Formic Acid, Formaldehyde) | N-Methyl-4-propan-2-ylpiperidine |

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl carbon of the N-formyl group is electrophilic and can be attacked by strong nucleophiles. Organometallic reagents, such as Grignard reagents or organolithium compounds, can add to the carbonyl group. For example, N-formylpiperidine can react with Grignard reagents to transfer the formyl group, resulting in the formation of an aldehyde after workup. wikipedia.org

In the case of this compound, reaction with a Grignard reagent (R-MgX) would lead to the formation of a tetrahedral intermediate. Subsequent aqueous workup would hydrolyze this intermediate to produce a secondary alcohol and 4-propan-2-ylpiperidine. This demonstrates the utility of the N-formyl group as a synthetic equivalent for a formyl cation.

Reactions Involving the Piperidine Ring and the 4-Propan-2-yl Substituent

The piperidine ring and its substituent are generally less reactive than the N-carbaldehyde group. However, transformations involving these parts of the molecule are possible, particularly after the removal of the electron-withdrawing formyl group.

Alkylation and Acylation of the Ring Nitrogen (Post-deformylation)

Following the deformylation step (as described in 3.1.1), the resulting secondary amine, 4-propan-2-ylpiperidine, possesses a nucleophilic nitrogen atom that can readily participate in alkylation and acylation reactions.

N-Alkylation: The secondary amine can be N-alkylated using various alkylating agents, such as alkyl halides (e.g., methyl iodide, ethyl bromide) in the presence of a base. researchgate.net The base, such as potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH), is used to deprotonate the amine, increasing its nucleophilicity. researchgate.net The reaction proceeds via an Sₙ2 mechanism.

N-Acylation: Similarly, the nitrogen can be acylated using acylating agents like acyl chlorides or acid anhydrides. nih.govorganic-chemistry.org These reactions are often performed in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the acidic byproduct (HCl or a carboxylic acid). This reforms an amide bond at the nitrogen, attaching a new acyl group.

| Reaction (Post-Deformylation) | Reagents | Product Class |

| N-Alkylation | Alkyl Halide (R-X), Base (e.g., K₂CO₃) | N-Alkyl-4-propan-2-ylpiperidine |

| N-Acylation | Acyl Chloride (R-COCl) or Anhydride ((RCO)₂O), Base | N-Acyl-4-propan-2-ylpiperidine |

Oxidative Transformations of the Piperidine Ring System

The piperidine ring itself can undergo oxidative transformations. The presence of the N-formyl group influences the regioselectivity of these reactions. A notable example is the anodic oxidation (electrochemical oxidation) of N-formylpiperidine. This process can lead to methoxylation at the C2 position (alpha to the nitrogen) when performed in methanol. nih.gov

This reaction proceeds through the formation of an N-acyliminium ion intermediate, which is then trapped by the solvent (methanol). Such an intermediate is a valuable precursor in organic synthesis, as it allows for the introduction of various carbon nucleophiles at the C2 position of the piperidine ring. nih.gov This demonstrates a sophisticated method for functionalizing the ring system of this compound without removing the N-formyl group.

Functionalization and Derivatization at Other Ring Positions

The strategic modification of the piperidine ring at positions other than the nitrogen atom or the C4 substituent is a key area of research for creating diverse molecular architectures with potential applications in medicinal chemistry and materials science. For this compound, functionalization at the C2, C3, C5, and C6 positions can be achieved through various synthetic methodologies, primarily involving catalyst-controlled C-H activation.

Recent advancements have demonstrated that rhodium-catalyzed C-H insertion reactions are a powerful tool for the site-selective functionalization of the piperidine ring. The regioselectivity of these reactions is highly dependent on the nature of the catalyst and the protecting group on the nitrogen atom. While direct studies on the N-formyl derivative are limited, extensive research on analogous N-alkoxycarbonyl- and N-sulfonyl-protected piperidines provides significant insights.

For instance, the use of specific chiral dirhodium tetracarboxylate catalysts can direct the insertion of a donor/acceptor carbene to either the C2 or C4 position with high levels of stereocontrol. It is anticipated that with a sterically demanding substituent at the C4 position, such as the isopropyl group in this compound, functionalization at the less hindered C2/C6 positions would be favored.

The functionalization can introduce a variety of substituents, including aryl, alkyl, and ester groups, onto the piperidine backbone. The choice of the diazo compound as the carbene precursor determines the nature of the incorporated functional group.

Below is a representative table of potential C-H functionalization reactions at the C2/C6 positions of a 4-isopropylpiperidine (B35371) scaffold, based on established rhodium-catalyzed methodologies.

Table 1: Catalyst-Controlled C-H Functionalization at C2/C6 Positions of 4-Isopropylpiperidine Derivatives

| Catalyst | Diazo Compound | Position of Functionalization | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) |

| Rh₂(R-TCPTAD)₄ | Methyl Phenyldiazoacetate | C2/C6 | 11:1 | 93% |

| Rh₂(R-TPPTTL)₄ | Ethyl 2-diazo-2-phenylacetate | C2/C6 | >30:1 | 73% |

| Rh₂(S-DOSP)₄ | Methyl Vinyldiazoacetate | C2/C6 | 15:1 | 85% |

Stereochemical Influences on Reactivity and Product Selectivity

The stereochemistry of this compound plays a crucial role in determining the reactivity of the molecule and the stereochemical outcome of its transformations. The presence of a chiral center at the C4 position, bearing an isopropyl group, introduces a significant steric and electronic bias that influences the approach of reagents and the stability of transition states.

The piperidine ring exists predominantly in a chair conformation, with the bulky isopropyl group preferentially occupying the equatorial position to minimize steric strain. This conformational preference has profound implications for the accessibility of the different C-H bonds on the ring. The axial and equatorial protons at the C2, C3, C5, and C6 positions have distinct steric environments, which can be exploited to achieve high levels of diastereoselectivity in functionalization reactions.

In catalyst-controlled C-H functionalization reactions, the chiral catalyst interacts with the substrate to form a transient chiral complex. The stereochemical information from both the catalyst and the C4-isopropyl group collaboratively or antagonistically influences the facial selectivity of the carbene insertion. This interplay dictates the absolute and relative stereochemistry of the newly formed stereocenters.

For example, in a matched case, where the chirality of the catalyst and the substrate favor the same stereochemical outcome, very high levels of diastereoselectivity and enantioselectivity can be achieved. Conversely, in a mismatched case, the stereoselectivities may be lower, or the reaction may even favor the formation of a different diastereomer.

The N-formyl group, while not as sterically demanding as other protecting groups like N-Boc, can still influence the conformational equilibrium of the piperidine ring and the electronic nature of the adjacent C-H bonds, thereby affecting reactivity and selectivity.

The following table illustrates the hypothetical influence of the C4-isopropyl group on the diastereoselectivity of a C2-alkylation reaction, assuming a catalyst-controlled process where the substrate's intrinsic stereochemistry plays a significant role.

Table 2: Influence of C4-Substituent Stereochemistry on C2-Functionalization

| C4-Substituent | Catalyst | Reagent | Product Diastereomeric Ratio (cis:trans at C2,C4) |

| (R)-Isopropyl | Chiral Rh(II) Catalyst A | Methyl Phenyldiazoacetate | >95:5 |

| (S)-Isopropyl | Chiral Rh(II) Catalyst A | Methyl Phenyldiazoacetate | 10:90 |

| (R)-Isopropyl | Chiral Rh(II) Catalyst B | Methyl Phenyldiazoacetate | 15:85 |

| (S)-Isopropyl | Chiral Rh(II) Catalyst B | Methyl Phenyldiazoacetate | >95:5 |

Note: The data in the tables are representative and based on analogous systems reported in the literature. They are intended to illustrate the principles of stereochemical influence and catalyst control.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure and conformational dynamics of 4-Propan-2-ylpiperidine-1-carbaldehyde. The piperidine (B6355638) ring is known to adopt a chair conformation, and the bulky isopropyl group at the C4 position is expected to preferentially occupy the equatorial position to minimize steric hindrance. nih.gov The N-formyl group introduces an additional layer of complexity due to the possibility of rotational isomers (rotamers) around the N-CHO bond, which can be observed as separate sets of signals in the NMR spectra.

1D NMR: The ¹H NMR spectrum provides initial information on the proton environment. The aldehyde proton is expected to appear as a singlet around δ 8.0-8.2 ppm. The protons on the piperidine ring (H2, H6) adjacent to the nitrogen atom will be deshielded, appearing in the δ 3.2-3.8 ppm range. The methine proton of the isopropyl group (H7) would be a multiplet around δ 1.5-1.8 ppm, while the diastereotopic methyl protons (H8, H9) would appear as doublets near δ 0.9 ppm.

The ¹³C NMR spectrum reveals the number of unique carbon environments. The carbonyl carbon of the formyl group is expected at the downfield end of the spectrum, typically around δ 160-165 ppm. The carbons adjacent to the nitrogen (C2, C6) would appear around δ 40-50 ppm, while the other ring carbons (C3, C5, C4) and the isopropyl group carbons (C7, C8, C9) would resonate at higher fields.

Predicted NMR Data for this compound

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | |||

|---|---|---|---|---|

| Position | Chemical Shift (δ, ppm) | Multiplicity | Position | Chemical Shift (δ, ppm) |

| CHO | ~8.1 | s | CHO | ~162.5 |

| H2/H6 (eq) | ~3.6 | m | C2/C6 | ~45.0 |

| H2/H6 (ax) | ~3.4 | m | C4 | ~42.8 |

| H3/H5 (eq) | ~1.7 | m | C7 | ~32.5 |

| H4 (ax) | ~1.6 | m | C3/C5 | ~30.0 |

| H3/H5 (ax) | ~1.3 | m | C8/C9 | ~19.8 |

| H7 | ~1.6 | septet | ||

| H8/H9 | ~0.9 | d |

2D NMR:

COSY (Correlation Spectroscopy) is used to identify proton-proton spin coupling networks. It would show correlations between the methine proton (H7) and methyl protons (H8/H9) of the isopropyl group, and trace the connectivity through the piperidine ring from H2/H6 to H3/H5 and finally to H4.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C spectrum based on the already assigned ¹H spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This technique would be instrumental in confirming the chair conformation and the equatorial orientation of the isopropyl group. For instance, strong NOE signals would be expected between the axial protons at C2, C4, and C6.

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Pattern Analysis

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound and to gain structural insights from its fragmentation patterns.

HRMS provides a highly accurate mass measurement of the molecular ion. For this compound (molecular formula C₉H₁₇NO), the calculated exact mass is 155.1310 Da. An HRMS experiment would aim to measure the m/z value of the molecular ion ([M]⁺˙) or the protonated molecule ([M+H]⁺) to within a few parts per million (ppm) of this theoretical value, thereby confirming the elemental composition.

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern is a fingerprint of the molecule's structure. For this compound, the fragmentation is expected to be dominated by cleavages characteristic of cyclic amines and N-acyl compounds. miamioh.edunih.gov

Key fragmentation pathways would include:

Alpha-cleavage: The primary fragmentation for piperidines involves the cleavage of a C-C bond adjacent to the nitrogen atom. This would lead to the loss of an ethyl radical (C₂H₅•) via ring opening, followed by hydrogen rearrangement to yield a stable ion.

Loss of the Isopropyl Group: Cleavage of the bond between C4 and the isopropyl group would result in a fragment with a loss of 43 Da ([M - 43]⁺).

Loss of the Formyl Group: Cleavage of the N-C bond can lead to the loss of the formyl radical (•CHO), resulting in a fragment corresponding to the 4-isopropylpiperidine (B35371) cation ([M - 29]⁺).

Piperidine Ring Fission: The piperidine ring itself can undergo various cleavages, leading to characteristic smaller fragments. A common fragmentation for piperidine itself results in a prominent peak at m/z 84, corresponding to the loss of a hydrogen atom ([M-1]⁺). miamioh.edu

Predicted Key Fragments in the Mass Spectrum

| m/z (Predicted) | Proposed Fragment Identity | Associated Neutral Loss |

|---|---|---|

| 155 | [M]⁺˙ (Molecular Ion) | - |

| 154 | [M - H]⁺ | H• |

| 126 | [M - CHO]⁺ | CHO• |

| 112 | [M - C₃H₇]⁺ | C₃H₇• (isopropyl) |

| 84 | Piperidine ring fragment | C₄H₇O• |

| 70 | Piperidine ring fragment | C₅H₉O• |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the IR spectrum is expected to show several key absorption bands. The most prominent feature would be the strong C=O stretching vibration of the N-formyl group. Unlike a typical aldehyde (~1720 cm⁻¹), this group has amide character due to resonance with the nitrogen lone pair, which lowers the stretching frequency to approximately 1660-1680 cm⁻¹. chemicalbook.comnist.gov Other important vibrations include the C-H stretching of the alkyl groups just below 3000 cm⁻¹ and the C-N stretching vibrations in the 1200-1000 cm⁻¹ region.

Raman spectroscopy provides complementary information, as it is particularly sensitive to non-polar bonds. It would be useful for observing the C-C backbone vibrations of the piperidine ring and the isopropyl group.

Predicted Key Vibrational Frequencies

| Frequency Range (cm⁻¹) | Vibrational Mode | Expected Intensity |

|---|---|---|

| 2950-2850 | C-H Stretch (Alkyl) | Strong |

| ~2750 | C-H Stretch (Aldehyde) | Weak |

| 1680-1660 | C=O Stretch (N-Formyl, Amide I) | Very Strong |

| 1470-1440 | C-H Bend (CH₂, CH₃) | Medium |

| ~1160 | C-N Stretch | Medium |

X-ray Crystallography for Absolute Configuration and Solid-State Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. nih.gov If a suitable single crystal of this compound can be grown, this technique would provide an unambiguous structural determination.

The analysis would yield precise data on bond lengths, bond angles, and torsion angles. Crucially, it would confirm the solid-state conformation of the molecule. It is highly anticipated that the piperidine ring would adopt a chair conformation, as this is the most stable arrangement. ias.ac.in Furthermore, the analysis would definitively show the isopropyl substituent in the sterically favored equatorial position. nih.gov The crystal structure would also reveal the planarity of the N-formyl group and its orientation relative to the piperidine ring, as well as detailing any intermolecular interactions, such as hydrogen bonds or van der Waals forces, that dictate the crystal packing. researchgate.netmdpi.com

Chiroptical Methods (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment (If enantiopure variants are studied)

A comprehensive review of scientific literature indicates that specific studies on the chiroptical properties of enantiopure variants of this compound have not been reported. The synthesis and stereochemical assignment of individual enantiomers of this compound using methods such as Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) are not documented in available research.

However, the application of these chiroptical techniques is a cornerstone for the structural elucidation of chiral molecules, particularly within the broader class of substituted piperidines. ru.nlresearchgate.netresearchgate.net Should enantiopure samples of (R)- and (S)-4-propan-2-ylpiperidine-1-carbaldehyde be synthesized, these methods would be indispensable for the unambiguous assignment of their absolute configurations.

Theoretical Application of Chiroptical Methods

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. libretexts.orgwikipedia.org For a chiral molecule like an enantiopure 4-substituted piperidine, an ORD spectrum would display a characteristic curve. A key feature of ORD is the Cotton effect, which is a combination of both the rotation and absorption of polarized light at wavelengths where the molecule absorbs light (its chromophores). libretexts.org The sign of the Cotton effect (positive or negative) is directly related to the stereochemistry of the molecule.

Circular Dichroism (CD) is the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov A CD spectrum plots this difference in absorption against wavelength, resulting in positive or negative peaks. These peaks correspond to the electronic transitions of the molecule's chromophores. For this compound, the carbaldehyde group (C=O) would be the primary chromophore of interest. The sign and intensity of the CD signals would provide critical information for assigning the absolute configuration of a given enantiomer.

In a hypothetical study of enantiopure this compound, one would expect the two enantiomers to exhibit mirror-image CD and ORD spectra. For instance, if the (R)-enantiomer displays a positive Cotton effect in its ORD spectrum and a positive peak at a specific wavelength in its CD spectrum, the (S)-enantiomer would necessarily show a negative Cotton effect and a negative CD peak at the same wavelength.

Hypothetical Data for Stereochemical Assignment

To illustrate the expected outcomes of such an analysis, the following table presents hypothetical CD and ORD data for the enantiomers of this compound. This data is purely illustrative and is intended to demonstrate the type of results that would be used for stereochemical assignment.

| Enantiomer | Chiroptical Method | Chromophore (λmax) | Observed Effect |

| (R)-4-propan-2-ylpiperidine-1-carbaldehyde | Circular Dichroism | n → π* (~290 nm) | Positive peak (Δε > 0) |

| (S)-4-propan-2-ylpiperidine-1-carbaldehyde | Circular Dichroism | n → π* (~290 nm) | Negative peak (Δε < 0) |

| (R)-4-propan-2-ylpiperidine-1-carbaldehyde | Optical Rotatory Dispersion | n → π* (~290 nm) | Positive Cotton Effect (peak followed by a trough) |

| (S)-4-propan-2-ylpiperidine-1-carbaldehyde | Optical Rotatory Dispersion | n → π* (~290 nm) | Negative Cotton Effect (trough followed by a peak) |

Computational and Theoretical Studies of 4 Propan 2 Ylpiperidine 1 Carbaldehyde

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of 4-propan-2-ylpiperidine-1-carbaldehyde at the atomic level. These methods model the molecule's electronic structure to predict its geometry, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. researchgate.netmdpi.com For this compound, calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost. researchgate.netresearchgate.net

The process involves finding the minimum energy conformation on the potential energy surface. This reveals precise bond lengths, bond angles, and dihedral angles. The energy landscape can be explored by calculating the energies of various conformers, particularly concerning the orientation of the isopropyl and carbaldehyde groups relative to the piperidine (B6355638) ring. The global minimum on this landscape corresponds to the most stable conformer of the molecule. researchgate.net These calculations are essential for all subsequent theoretical analyses, as an accurate molecular geometry is a prerequisite for reliable property prediction.

Table 1: Illustrative Optimized Geometrical Parameters (Bond Lengths and Angles) for the Equatorial Conformer of this compound Calculated at the B3LYP/6-311++G(d,p) Level.

| Parameter | Atom Pair/Triplet | Calculated Value |

|---|---|---|

| Bond Length (Å) | C=O (carbaldehyde) | 1.215 |

| Bond Length (Å) | N1-C(carbaldehyde) | 1.378 |

| Bond Length (Å) | C4-C(isopropyl) | 1.542 |

| Bond Angle (°) | N1-C-O (carbaldehyde) | 123.5 |

| Bond Angle (°) | C2-N1-C6 | 114.8 |

| Dihedral Angle (°) | C2-N1-C(carbaldehyde)-O | 178.5 |

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar molecules.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Once the molecular geometry is optimized, the same theoretical framework can be used to predict various spectroscopic parameters.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. mdpi.com The calculated magnetic shielding tensors are converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). These predictions are invaluable for interpreting experimental NMR spectra and confirming the molecular structure. researchgate.net Discrepancies between theoretical and experimental values can often provide deeper insights into solvent effects or dynamic processes. mdpi.com

Vibrational Frequencies: The calculation of harmonic vibrational frequencies is another critical application. nist.gov This analysis predicts the positions of absorption bands in the infrared (IR) spectrum. Each calculated frequency corresponds to a specific normal mode of vibration, such as C=O stretching, C-H bending, or ring deformations. q-chem.com This allows for the assignment of experimentally observed IR peaks to specific molecular motions, aiding in functional group identification and structural confirmation.

Table 2: Predicted Spectroscopic Data for this compound.

| Spectroscopic Parameter | Predicted Value | Assignment |

|---|---|---|

| ¹³C NMR Chemical Shift (ppm) | ~165 | C=O (carbaldehyde) |

| ¹³C NMR Chemical Shift (ppm) | ~45-50 | Piperidine C2, C6 |

| ¹H NMR Chemical Shift (ppm) | ~8.1 | CHO (carbaldehyde) |

| Vibrational Frequency (cm⁻¹) | ~1680 | C=O stretching |

| Vibrational Frequency (cm⁻¹) | ~2950 | C-H stretching (aliphatic) |

Note: The data in this table is illustrative, based on typical computational results for molecules with similar functional groups.

Conformational Analysis and Dynamics of the Piperidine Ring and Substituents

The piperidine ring predominantly adopts a chair conformation to minimize steric strain. The substituents—the propan-2-yl group at the C4 position and the carbaldehyde group at the N1 position—introduce conformational complexity. The propan-2-yl group can exist in either an axial or equatorial position. Generally, large substituents prefer the equatorial position to avoid unfavorable 1,3-diaxial interactions.

Elucidation of Reaction Mechanisms and Transition State Characterization

Theoretical chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying reactions at the aldehyde functional group, such as nucleophilic addition or reduction. DFT can be used to map the entire reaction pathway from reactants to products. mdpi.com

A key aspect of this analysis is the location and characterization of transition states—the highest energy point along the reaction coordinate. By calculating the energy of the transition state, the activation energy for the reaction can be determined, providing insight into the reaction rate. Vibrational frequency analysis is used to confirm a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Theoretical Ligand-Target Interaction Studies for Scaffold Design (Purely theoretical prediction)

The 4-propan-2-ylpiperidine scaffold is of interest in medicinal chemistry. Theoretical studies can predict how this molecule might interact with biological targets like enzymes or receptors, guiding the design of new therapeutic agents. researchgate.net

Molecular Docking and Dynamics Simulations for Binding Site Prediction

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. nih.govimpactfactor.org The 3D structure of this compound, obtained from DFT geometry optimization, is placed into the binding site of a protein. A scoring function is then used to estimate the binding affinity (e.g., in kcal/mol) and rank different binding poses. mdpi.com This process can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to study the dynamic behavior of the ligand-protein complex over time, typically on the nanosecond to microsecond scale. These simulations provide a more realistic model by incorporating the flexibility of both the ligand and the protein, as well as the presence of solvent. MD can be used to assess the stability of the binding pose predicted by docking and to calculate binding free energies more accurately.

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target.

| Parameter | Value/Description |

|---|---|

| Binding Affinity (kcal/mol) | -6.5 |

| Predicted Inhibition Constant (Ki, µM) | 25.8 |

| Key Interacting Residues | TYR 84, PHE 210, LEU 115 |

| Types of Interactions | Hydrogen bond with TYR 84 (via C=O), Hydrophobic interactions with PHE 210 and LEU 115 |

Note: The data in this table is hypothetical and for illustrative purposes, representing typical output from a molecular docking study.

Applications of 4 Propan 2 Ylpiperidine 1 Carbaldehyde As a Synthetic Intermediate and Building Block

Role in the Synthesis of Complex Heterocyclic Scaffolds

The piperidine (B6355638) ring is one of the most prevalent nitrogen-containing heterocyclic motifs found in pharmaceuticals and biologically active natural products. researchgate.netmdpi.com 4-Propan-2-ylpiperidine-1-carbaldehyde acts as a key starting material for creating intricate molecular architectures that incorporate this piperidine core. The aldehyde group is a critical reactive site for forming new carbon-carbon and carbon-heteroatom bonds.

This compound is particularly useful in multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. researchgate.net Such reactions are highly efficient for generating molecular diversity. For instance, the aldehyde functionality can participate in reactions like the Mannich-type reactions or serve as a component in the in-situ generation of azadienes for Diels-Alder cycloadditions, leading to complex, fused, or spirocyclic piperidine derivatives. researchgate.netnih.gov The presence of the 4-isopropyl group influences the stereochemical outcome of these reactions and modifies the physical properties, such as solubility, of the resulting scaffolds.

Table 1: Examples of Heterocyclic Scaffolds Accessible from Piperidine Aldehydes

| Scaffold Type | Synthetic Reaction Type | Potential Complexity |

| Substituted Piperidones | Multi-component Diels-Alder Reaction | High stereochemical and functional diversity. researchgate.net |

| Polyheterocyclic Systems | Mannich-type Assembly followed by Cyclizations | Fused and bridged ring systems. nih.gov |

| Spiro-piperidines | Intramolecular Cyclization Cascades | Construction of complex 3D structures. |

| 2-Arylpiperidines | Diversification via Cross-Coupling | Access to diverse libraries for screening. nih.gov |

This table illustrates the types of complex structures that can be synthesized using piperidine-based building blocks in various chemical transformations.

Precursor for Advanced Organic Molecules and Fine Chemicals

Beyond complex scaffolds, this compound is a precursor to a range of advanced organic molecules and fine chemicals. Fine chemicals are pure, complex substances produced in limited quantities for specialized applications, a category that encompasses many derivatives of this compound. The true synthetic versatility of this molecule lies in the rich chemistry of its aldehyde group.

The formyl group can be readily transformed into a variety of other functional groups, each serving as a gateway to new classes of compounds. This chemical flexibility allows for the systematic modification of the molecule to produce a library of derivatives with tailored properties.

Table 2: Chemical Transformations of the Aldehyde Group

| Target Functional Group | Reagent/Reaction Type | Resulting Molecule Class |

| Hydroxymethyl (-CH₂OH) | Reduction (e.g., NaBH₄) | Piperidine Methanols |

| Carboxylic Acid (-COOH) | Oxidation (e.g., Jones reagent) | Piperidine-1-carboxylic acids |

| Aminomethyl (-CH₂NH₂) | Reductive Amination | 1-(Aminomethyl)piperidines |

| Alkene (-CH=CHR) | Wittig Reaction | 1-Vinylpiperidine Derivatives |

This interactive table details key chemical reactions that convert the aldehyde functionality into other important functional groups, expanding the range of accessible fine chemicals.

Utility in Medicinal Chemistry Lead Compound Synthesis as a Scaffold

In medicinal chemistry, a "lead compound" is a molecule that shows a desired pharmacological activity and serves as the starting point for developing a new drug. patsnap.comjetir.org The process involves chemically modifying the lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. 21umas.edu.ye The piperidine nucleus is a highly privileged scaffold in drug discovery, appearing in a significant percentage of FDA-approved nitrogen-heterocyclic drugs. researchgate.net

This compound provides a robust scaffold for the synthesis of new lead compounds. The 4-isopropylpiperidine (B35371) core can be used to position functional groups in specific three-dimensional orientations to interact with biological targets like enzymes or receptors. nih.gov Medicinal chemists utilize this building block to generate libraries of candidate molecules. By reacting the aldehyde with different amines, for example, a series of thiosemicarbazones can be synthesized and evaluated for specific activities, such as the inhibition of dihydrofolate reductase (DHFR), a key target in cancer and antimicrobial therapy. nih.gov The isopropyl group can contribute to favorable binding interactions within a target's hydrophobic pocket, while modifications originating from the aldehyde group can be used to optimize target engagement and physicochemical properties.

Applications in Material Science and Polymer Chemistry

The integration of specific organic molecules into polymers can impart unique and desirable properties to the resulting materials. d-nb.infonih.gov While the direct application of this compound in widely commercialized polymers is not extensively documented, its chemical structure suggests potential utility in the synthesis of specialty polymers and functional materials.

The aldehyde group can be used for the post-polymerization functionalization of materials, allowing the piperidine moiety to be grafted onto a polymer backbone. This could be used to alter surface properties, improve thermal stability, or introduce sites for further chemical reactions. jchemrev.com Furthermore, the molecule itself could serve as a monomer precursor. For example, after conversion of the aldehyde to an amine or alcohol, it could be incorporated into polyamides, polyesters, or polyimides. jchemrev.com The bulky, aliphatic isopropyl group and the piperidine ring would likely increase the polymer's thermal stability and solubility in organic solvents while decreasing its crystallinity. jchemrev.com These properties are sought after in high-performance plastics and advanced materials used in aerospace and electronics. jchemrev.commdpi.com

Role in Chiral Molecule Construction

Chirality is a critical feature of many pharmaceuticals and biologically active molecules, as different enantiomers can have vastly different physiological effects. The construction of single-enantiomer molecules is a central goal of modern organic synthesis.

While this compound itself is an achiral molecule, it serves as a valuable prochiral substrate for the construction of chiral molecules. Asymmetric reactions targeting the aldehyde group can introduce a new stereocenter. For example, the enantioselective addition of a nucleophile (e.g., an organometallic reagent or a cyanide) to the carbonyl carbon, facilitated by a chiral catalyst, would produce a chiral alcohol or cyanohydrin with high enantiomeric purity.

Furthermore, the existing 4-isopropyl group, though not a chiral center, can influence the stereochemical outcome of reactions at other positions on the piperidine ring. This phenomenon, known as diastereocontrol, can be exploited to selectively form one diastereomer over another during the synthesis of more complex, multi-substituted piperidine systems. This makes the compound a useful starting point for building stereochemically rich molecules for applications in drug discovery and catalysis.

Future Research Directions and Challenges

Development of Green and Sustainable Synthetic Methodologies for the Compound

The development of environmentally benign synthetic routes is a paramount goal in modern chemistry. For 4-Propan-2-ylpiperidine-1-carbaldehyde, future research will focus on aligning its production with the principles of green chemistry to minimize environmental impact and enhance safety.

Key research areas include:

Use of Greener Solvents: Traditional syntheses often rely on volatile and hazardous organic solvents. A significant challenge is to replace these with sustainable alternatives. Research into deep eutectic solvents (DES), which are biodegradable and have low toxicity, presents a promising avenue for reactions like the cyclization steps in piperidine (B6355638) synthesis. researchgate.net

Catalytic Routes: Shifting from stoichiometric reagents to catalytic systems can dramatically reduce waste. The use of heterogeneous catalysts, such as sulfonic-acid-functionalized nanoporous silica (B1680970) (SBA-Pr-SO3H), could facilitate key reaction steps under solvent-free conditions, offering high selectivity and easy catalyst recovery. researchgate.net

Atom Economy: One-pot synthesis, where multiple reaction steps are carried out in a single reactor, is a key strategy for improving atom economy. researchgate.net Designing a one-pot synthesis for this compound from simple precursors would reduce the need for intermediate purification steps, thereby saving energy and materials.

Renewable Feedstocks: A long-term goal is the synthesis of the piperidine scaffold from renewable biomass sources rather than petroleum-based starting materials.

E-Factor Reduction: A critical metric for assessing the environmental impact of a chemical process is the E-factor (Environmental factor), which is the ratio of the mass of waste to the mass of the product. Future methodologies will aim for a significantly lower E-factor by employing strategies like using p-toluenesulfonyl chloride (p-TsCl) as a less toxic and cheaper dehydration reagent in relevant steps, which has been shown to reduce the E-factor in similar transformations. rsc.org

| Green Strategy | Potential Application in Synthesis | Advantages | Challenges |

| Deep Eutectic Solvents (DES) | Replacement for volatile organic solvents in cyclization or formylation steps. | Low toxicity, biodegradability, potential for reuse. | Substrate solubility, viscosity, and recovery. |

| Heterogeneous Catalysis | Use of solid acid catalysts (e.g., SBA-Pr-SO3H) for condensation or cyclization. | Easy separation, reusability, reduced waste. researchgate.net | Catalyst deactivation, mass transfer limitations. |

| One-Pot Synthesis | Combining the formation of the piperidine ring and subsequent formylation in a single process. | Reduced waste, time, and energy consumption. researchgate.net | Cross-reactivity, optimization of incompatible reaction conditions. |

| Bio-based Feedstocks | Deriving starting materials from renewable sources like amino acids or terpenes. | Sustainability, reduced carbon footprint. | Development of efficient conversion pathways. |

Exploration of Novel Catalytic Transformations and Derivatizations

Catalysis is central to developing efficient and selective chemical transformations. For this compound, novel catalytic methods can unlock new pathways for its synthesis and the creation of valuable derivatives.

Advanced Hydrogenation Techniques: The synthesis of the piperidine ring often involves the hydrogenation of a corresponding pyridine (B92270) precursor. nih.gov Future research will focus on developing more efficient and selective catalysts, potentially using non-precious metals or organocatalysis, that operate under milder conditions (lower temperature and pressure). nih.gov

Domino and Cascade Reactions: Domino reactions, where a sequence of transformations occurs in one pot under the same conditions, offer a powerful strategy for building molecular complexity efficiently. researchgate.net A future challenge is to design a domino sequence that constructs the substituted piperidine ring of the target compound in a single, highly diastereoselective step.

C-H Functionalization: Direct functionalization of carbon-hydrogen bonds on the piperidine ring is a frontier in synthetic chemistry. This would allow for the late-stage modification of the molecule to create a diverse range of analogues without needing to re-synthesize the core structure from scratch.

Derivatization Strategies: The aldehyde group is a versatile handle for derivatization. Future work will explore novel catalytic transformations of this group. For instance, converting the aldehyde to esters, amides, or other functional groups can be achieved through various derivatization procedures. psu.edu These derivatives are crucial for exploring the structure-activity relationships of related compounds in various applications. Introducing specific chromophores or fluorophores via derivatization can also enhance analytical detection in HPLC or other techniques. nih.gov

| Transformation | Description | Potential Outcome |

| Asymmetric Hydrogenation | Reduction of a pyridine precursor using a chiral catalyst. | Enantiomerically pure 4-Propan-2-ylpiperidine. |

| Domino Reaction | A multi-step reaction sequence in a single operation. researchgate.net | Rapid, efficient synthesis of the core structure. |

| C-H Activation | Direct conversion of a C-H bond on the piperidine ring to a C-C or C-heteroatom bond. | Novel derivatives with functional groups at previously inaccessible positions. |

| Reductive Amination | Catalytic reaction of the aldehyde group with an amine. | Synthesis of a library of N-substituted derivatives for screening. |

Advancements in In-situ Monitoring and Process Analytical Technology for its Synthesis

Process Analytical Technology (PAT) involves the use of real-time analytical tools to design, analyze, and control manufacturing processes. ispe.org Implementing PAT for the synthesis of this compound is crucial for ensuring process robustness, consistency, and quality. researchgate.net

The key challenges and research directions are:

Real-time Reaction Monitoring: The integration of in-situ spectroscopic tools like Fourier Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can provide real-time data on reactant consumption, intermediate formation, and product yield. americanpharmaceuticalreview.comdntb.gov.ua This allows for precise control over reaction parameters and immediate detection of deviations.

Chemometric Modeling: The large datasets generated by PAT tools require sophisticated multivariate analysis (chemometrics) to extract meaningful information. researchgate.net Developing robust models that correlate spectral data with critical quality attributes (CQAs) of the product is a significant research area.

Kinetic and Mechanistic Studies: On-line monitoring provides detailed kinetic data that is difficult to obtain through traditional off-line sampling. This information is invaluable for understanding the reaction mechanism, identifying rate-limiting steps, and optimizing the process. americanpharmaceuticalreview.com

Control Strategy Development: The ultimate goal of PAT is to move from simply monitoring a process to actively controlling it. nih.gov Future systems could use real-time data to automatically adjust parameters like temperature, pressure, or reagent flow rate to maintain optimal conditions and ensure the final product consistently meets specifications.

| PAT Tool | Information Monitored | Impact on Synthesis |

| FTIR/Raman Spectroscopy | Concentration of reactants, products, and key functional groups. americanpharmaceuticalreview.com | Real-time tracking of reaction progress and endpoint determination. |

| NMR Spectroscopy | Detailed structural information, identification of intermediates and byproducts. | Deeper mechanistic understanding and impurity profiling. |

| Focused Beam Reflectance Measurement (FBRM) | Particle size and distribution during crystallization/precipitation. | Control over the physical properties of the final solid product. |

Integration into Automated and High-Throughput Synthesis Platforms

Automating the synthesis of this compound offers significant advantages in terms of reproducibility, safety, and efficiency. A key area of development is the transition from traditional batch chemistry to continuous flow manufacturing.

Continuous Flow Synthesis: Performing the synthesis in a continuous flow reactor can offer superior heat and mass transfer, improved safety by minimizing the volume of hazardous reagents at any given time, and enhanced consistency. acs.org A practical continuous flow protocol could provide the target compound in high yield and purity within minutes, as has been demonstrated for other functionalized piperidines. acs.org

Automated Optimization: Automated platforms can systematically vary reaction parameters (e.g., temperature, residence time, stoichiometry) to rapidly identify the optimal conditions for the synthesis. This high-throughput experimentation approach accelerates process development significantly. beilstein-journals.org

Library Synthesis: For research and development, automated systems can be used to synthesize a library of derivatives of this compound by systematically changing one of the building blocks or reagents. This is crucial for structure-activity relationship studies.

Integrated Purification: A major challenge in automated synthesis is the integration of downstream processing. Future platforms will incorporate in-line purification techniques, such as liquid-liquid extraction or chromatography, to deliver the final, pure product in a fully automated sequence. beilstein-journals.org

Predictive Modeling for Structure-Reactivity Relationships and Synthetic Route Design

Computational chemistry and machine learning are poised to revolutionize how chemical synthesis is planned and executed. For a target like this compound, these tools can provide valuable predictive insights.

Quantum Mechanical Calculations: Density Functional Theory (DFT) and other computational methods can be used to model the electronic structure of the molecule, predict its reactivity at different sites, and calculate the energy barriers of potential reaction pathways. This can help in selecting the most promising synthetic routes and reaction conditions.

Machine Learning for Reaction Prediction: Machine learning models, trained on vast databases of chemical reactions, can predict the outcome of a proposed reaction, suggest optimal conditions, or even propose novel synthetic routes. The convergence of AI and machine learning with automated synthesis platforms is a key future direction. dntb.gov.ua

Retrosynthetic Analysis Software: Advanced software can perform retrosynthesis, breaking down the target molecule into simpler, commercially available starting materials. This can help chemists discover non-obvious and more efficient synthetic pathways.

Predicting Physicochemical Properties: Computational models can predict important properties of the target molecule and its derivatives, such as solubility, stability, and chromatographic behavior. This information is valuable for planning purification strategies and for designing molecules with desired characteristics.

The primary challenge in this area is the accuracy of the predictive models. Continuous improvement of algorithms and the expansion of high-quality experimental data for training are essential for increasing the reliability of these in-silico tools.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-propan-2-ylpiperidine-1-carbaldehyde, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is synthesized via functionalization of piperidine derivatives. Common methods include reductive amination of 4-propan-2-ylpiperidine with formaldehyde or oxidation of 4-propan-2-ylpiperidinemethanol. Reaction conditions such as solvent polarity (e.g., dichloromethane vs. ethanol), temperature (0–25°C), and catalysts (e.g., NaBH₃CN for reductive amination) significantly impact yield and purity. For example, lower temperatures reduce side reactions like over-oxidation, while polar aprotic solvents enhance aldehyde stability . Characterization via NMR (¹³C for aldehyde resonance at ~200 ppm) and GC-MS can validate purity .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy : ¹H NMR (aldehyde proton at δ 9.5–10.0 ppm), ¹³C NMR (carbonyl carbon at ~200 ppm), and IR (C=O stretch at ~1700 cm⁻¹) confirm functional groups.

- Chromatography : Reverse-phase HPLC with UV detection (λ = 280 nm) resolves impurities, while GC-MS with electron ionization identifies fragmentation patterns.

- Cross-Referencing : Use SciFinder or Reaxys to compare spectral data with known derivatives (e.g., 1-propylpiperidine-4-carbaldehyde) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : The compound shares hazards with structurally similar aldehydes (e.g., acute toxicity, skin corrosion). Key protocols include:

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining the molecular structure of this compound?

- Methodological Answer : Contradictions in bond lengths or torsion angles may arise from twinning or poor data resolution. Use SHELXL for refinement, applying restraints for disordered regions. Validate with R-factor convergence (<5%) and Hirshfeld surface analysis. For ambiguous cases, compare computational models (DFT-optimized geometries) with experimental data .

Q. What computational approaches are recommended for modeling the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer :

- DFT Calculations : Optimize transition states (e.g., B3LYP/6-31G*) to predict regioselectivity in reactions with amines or Grignard reagents.

- MD Simulations : Solvent effects (e.g., water vs. THF) on reaction kinetics can be modeled using GROMACS.

- Validation : Compare computed activation energies with experimental Arrhenius plots .

Q. How should researchers design experiments to evaluate the biological activity of this compound while addressing variability in pharmacological assays?

- Methodological Answer :

- Assay Design : Use dose-response curves (1–100 µM) in cell-based models (e.g., cancer cell lines) with triplicate technical replicates.

- Controls : Include vehicle (DMSO) and positive controls (e.g., cisplatin for cytotoxicity).

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to address inter-assay variability. For contradictory results, validate via orthogonal assays (e.g., SPR binding vs. enzymatic activity) .

Q. What strategies mitigate synthetic challenges in scaling up this compound while maintaining stereochemical integrity?

- Methodological Answer :

- Catalysis : Use chiral catalysts (e.g., Jacobsen’s catalyst) for enantioselective synthesis.

- Process Optimization : Continuous flow reactors reduce racemization by minimizing residence time at high temperatures.

- Quality Control : Monitor enantiomeric excess via chiral HPLC (e.g., Chiralpak AD-H column) .

Data Analysis and Validation

Q. How can researchers address discrepancies between theoretical and experimental NMR spectra of this compound?

- Methodological Answer :

- Simulation Tools : Use ACD/Labs or MestReNova to simulate spectra from DFT-optimized structures.

- Solvent Effects : Account for deuterated solvent shifts (e.g., CDCl₃ vs. DMSO-d₆).

- Dynamic Effects : Variable-temperature NMR can resolve conformational equilibria affecting peak splitting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.